4-methoxybenzene-1-sulfonyl bromide chemical structure and physical properties
4-methoxybenzene-1-sulfonyl bromide chemical structure and physical properties
An In-depth Technical Guide to 4-methoxybenzene-1-sulfonyl Bromide for Advanced Synthesis
Introduction: Positioning a Niche Reagent in the Chemist's Toolbox
In the landscape of modern organic synthesis, arenesulfonyl halides are indispensable reagents for the formation of sulfonamides, sulfonate esters, and for the protection of amine functionalities. While 4-methoxybenzene-1-sulfonyl chloride (MBS-Cl) is a widely recognized and utilized reagent, its bromide analogue, 4-methoxybenzene-1-sulfonyl bromide (MBS-Br) , offers a nuanced alternative for synthetic chemists. This guide provides a comprehensive technical overview of MBS-Br, focusing on its structure, properties, synthesis, and reactivity. We will particularly explore its role in the formation of 4-methoxybenzenesulfonamides, which serve as stable, yet cleavable, protecting groups for amines—a critical operation in multi-step synthesis, particularly in drug development and peptide chemistry.
This document moves beyond a simple recitation of facts, offering insights into the causality behind its reactivity and providing actionable protocols. We will draw logical comparisons with its more common chloride counterpart to build a complete operational picture, ensuring that researchers can confidently integrate this valuable, albeit less-documented, reagent into their synthetic strategies.
Chemical Identity and Physicochemical Properties
4-Methoxybenzene-1-sulfonyl bromide, also known as p-anisolesulfonyl bromide, is an aromatic sulfonyl halide. The electron-donating nature of the para-methoxy group influences the reactivity of the sulfonyl moiety and provides a chemical handle for subsequent deprotection steps when used in a protecting group strategy.
Chemical Structure:
Due to the relative scarcity of published data specifically for 4-methoxybenzene-1-sulfonyl bromide (CAS: 2297-24-7), the following table includes data for the well-characterized and structurally analogous 4-methoxybenzene-1-sulfonyl chloride (CAS: 98-68-0) for comparative purposes. This approach allows for a more complete, albeit partially inferred, profile of the reagent's physical characteristics.
Table 1: Physicochemical and Spectroscopic Data
| Property | 4-methoxybenzene-1-sulfonyl bromide | 4-methoxybenzene-1-sulfonyl chloride (for comparison) |
| Synonyms | p-Anisolesulfonyl bromide, MBS-Br | p-Anisolesulfonyl chloride, MBS-Cl |
| CAS Number | 2297-24-7 | 98-68-0 |
| Molecular Formula | C₇H₇BrO₃S | C₇H₇ClO₃S |
| Molecular Weight | 251.10 g/mol | 206.65 g/mol [1] |
| Appearance | Yellow to colorless solid or oil | White to beige crystalline solid |
| Melting Point | 27–31 °C (from commercial source) | 39–42 °C |
| Boiling Point | Data not available | 173 °C @ 14 mmHg[2] |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, Toluene); reacts with water. | Soluble in Toluene; decomposes in water.[3] |
| ¹H NMR (Expected) | δ ~7.9 (d, 2H, Ar-H ortho to SO₂Br), ~7.1 (d, 2H, Ar-H ortho to OMe), ~3.9 (s, 3H, OCH₃) | δ 7.85 (d, 2H), 7.03 (d, 2H), 3.89 (s, 3H) in CDCl₃[1] |
| IR (Expected) | ν ~1380, 1170 cm⁻¹ (asymmetric/symmetric SO₂ stretch); ~1260 cm⁻¹ (Ar-O stretch) | ν 1376, 1166 cm⁻¹ (SO₂); 1264 cm⁻¹ (Ar-O)[1] |
Synthesis of the Reagent
While specific, peer-reviewed preparations of 4-methoxybenzene-1-sulfonyl bromide are not abundant in the literature, a highly effective and general method for synthesizing arenesulfonyl bromides involves the reaction of the corresponding arenesulfonylhydrazide with bromine.[4] This method is analogous to the well-established synthesis of p-toluenesulfonyl bromide.[4]
Proposed Synthetic Pathway:
The synthesis begins with the readily available 4-methoxybenzenesulfonyl chloride, which is converted to the sulfonylhydrazide intermediate. Subsequent treatment with bromine in an acidic medium yields the target sulfonyl bromide.
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Formation of 4-Methoxybenzenesulfonylhydrazide: 4-Methoxybenzenesulfonyl chloride is reacted with hydrazine hydrate in a suitable solvent like tetrahydrofuran (THF).
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Oxidative Bromination: The resulting 4-methoxybenzenesulfonylhydrazide is treated with a mixture of sodium bromide and sodium bromate in an aqueous acidic solution, which generates bromine in situ. This rapidly and quantitatively converts the hydrazide to the sulfonyl bromide, which often precipitates from the reaction mixture in high purity.[4]
This two-step procedure is generally high-yielding and avoids the direct handling of elemental bromine in the final step.
Reactivity and Core Applications in Synthesis
The primary utility of 4-methoxybenzene-1-sulfonyl bromide lies in its function as an electrophilic agent for sulfonylation reactions. The sulfur atom of the sulfonyl group is highly electron-deficient and readily attacked by nucleophiles.
Formation of Sulfonamides and the "MBS" Protecting Group
The most common application of MBS-Br is its reaction with primary or secondary amines to form stable N-sulfonyl derivatives known as 4-methoxybenzenesulfonamides. This reaction proceeds efficiently in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to scavenge the HBr byproduct.
This transformation is central to the use of the 4-methoxybenzenesulfonyl (MBS) group as a protecting group for amines . The resulting sulfonamide is exceptionally stable to a wide range of reaction conditions, including strongly basic and oxidative environments, yet it can be cleaved under specific acidic conditions, providing an orthogonal protection strategy.
Deprotection of 4-Methoxybenzenesulfonamides
The key advantage of the MBS protecting group over simpler analogues like the tosyl (Ts) group is the presence of the electron-donating methoxy group. This group activates the aromatic ring, making the N-S bond susceptible to cleavage under conditions that would leave other protecting groups intact.
While deprotection of N-arenesulfonamides can be challenging, methods have been developed for related systems. Cleavage of N-(p-methoxybenzyl) (PMB) protected sulfonamides has been achieved using catalytic bismuth(III) triflate, which proceeds via cleavage of the C-N bond.[5] For the N-sulfonyl (MBS) group, cleavage of the more robust N-S bond typically requires strong, non-nucleophilic acids. Conditions analogous to those used for cleaving PMB ethers, such as strong acids like trifluoroacetic acid (TFA), often in the presence of a cation scavenger like thioanisole, are expected to be effective.[6] The acid protonates the sulfonamide, and the activated ring facilitates the departure of the amine.
Workflow for Amine Protection and Deprotection
The following diagram illustrates the logical workflow for employing MBS-Br in a protection-deprotection sequence, a common requirement in the synthesis of complex molecules like pharmaceuticals and peptides.
Experimental Protocol: Synthesis of an N-Aryl Sulfonamide
This protocol provides a representative, field-proven methodology for the synthesis of a sulfonamide from an amine using an arenesulfonyl halide like MBS-Br. All operations should be conducted in a well-ventilated fume hood.
Objective: To synthesize N-(4-chlorophenyl)-4-methoxybenzenesulfonamide.
Materials:
-
4-chloroaniline (1.0 eq)
-
4-methoxybenzene-1-sulfonyl bromide (1.05 eq)
-
Anhydrous Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloroaniline (1.0 eq).
-
Dissolution: Dissolve the aniline in anhydrous pyridine (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve 4-methoxybenzene-1-sulfonyl bromide (1.05 eq) in a minimal amount of anhydrous pyridine or DCM. Add this solution dropwise to the stirring aniline solution at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly pour it into a beaker containing crushed ice and 1 M HCl. Stir until all the ice has melted. This will neutralize the pyridine and precipitate the crude product.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Workup - Washing: Combine the organic extracts and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-(4-chlorophenyl)-4-methoxybenzenesulfonamide as a solid.
Safety and Handling
Authoritative safety data for 4-methoxybenzene-1-sulfonyl bromide is not widely available. Therefore, handling precautions must be inferred from its close analogue, 4-methoxybenzene-1-sulfonyl chloride, which is a known corrosive substance.
-
Corrosivity: Assumed to be corrosive. Causes severe skin burns and eye damage. Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Moisture Sensitivity: Sulfonyl halides react with water, often vigorously, to release the corresponding sulfonic acid and hydrobromic acid (HBr). This reaction is exothermic and produces corrosive byproducts. All equipment must be thoroughly dried, and reactions should be conducted under an inert atmosphere. Store the reagent in a tightly sealed container in a cool, dry place, preferably a desiccator.
-
Inhalation: Avoid inhaling dust or vapors. Operations should be performed in a certified chemical fume hood.
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Quench any residual reagent carefully with a suitable nucleophile (e.g., a dilute solution of sodium bisulfite) before disposal.
Conclusion
4-Methoxybenzene-1-sulfonyl bromide is a valuable, albeit underutilized, reagent in organic synthesis. Its reactivity mirrors that of its chloride analogue, serving as an effective precursor for the synthesis of sulfonamides and sulfonate esters. Its most compelling application is in the installation of the 4-methoxybenzenesulfonyl (MBS) amine protecting group. The electronic properties imparted by the methoxy substituent render the resulting sulfonamide cleavable under specific acidic conditions, offering an important tool for orthogonal protection strategies in complex synthetic endeavors. By understanding its properties and reactivity, particularly in comparison to more common reagents, researchers in drug discovery and chemical development can effectively leverage MBS-Br to achieve their synthetic goals.
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